4,4-Difluorocyclohexanecarboxamide

Description

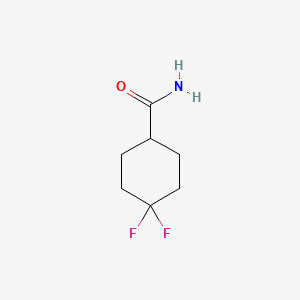

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPXYSGFTYLPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677572 | |

| Record name | 4,4-Difluorocyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927209-98-1 | |

| Record name | 4,4-Difluorocyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluorocyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4,4-Difluorocyclohexanecarboxamide: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of 4,4-Difluorocyclohexanecarboxamide, a fluorinated building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical and physical properties, synthesis, and applications, with a focus on its role as a valuable intermediate in the creation of complex therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a versatile chemical intermediate with the CAS number 927209-98-1 .[1][2] Its molecular formula is C7H11F2NO, and it has a molecular weight of 163.17 g/mol .[1][2][3] The strategic incorporation of a gem-difluoro group at the 4-position of the cyclohexane ring is a key feature, influencing the molecule's conformation, metabolic stability, and overall physicochemical profile, including lipophilicity and permeability.[1] This makes it an attractive scaffold for designing novel therapeutics.

| Property | Value | Source |

| CAS Number | 927209-98-1 | [1][2] |

| Molecular Formula | C7H11F2NO | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [1][2][3] |

| IUPAC Name | 4,4-difluorocyclohexane-1-carboxamide | [1] |

| Appearance | White Solid | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically begins with its carboxylic acid precursor, 4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8).[4][5] A common and effective method for this conversion is through the formation of an acyl chloride intermediate, followed by amination.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Acyl Chloride

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 4,4-Difluorocyclohexanecarboxylic acid in a dry, aprotic solvent such as dichloromethane (CH2Cl2).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4,4-Difluorocyclohexanecarbonyl chloride.[6]

Step 2: Amination to Form the Carboxamide

-

Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Slowly add an excess of aqueous ammonia (NH4OH) or a solution of ammonia in an organic solvent to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity compound.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The 4,4-difluorocyclohexane motif is a valuable scaffold in the design of bioactive molecules. The gem-difluoro group at the 4-position imparts a unique conformational preference and alters the electronic properties of the molecule, which can lead to enhanced binding to protein targets and an improved pharmacological profile.[1]

A significant application of this scaffold is in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.[1] The structural rigidity and metabolic stability conferred by the difluorinated ring are advantageous in designing potent and selective inhibitors.

Furthermore, the precursor, 4,4-Difluorocyclohexanecarboxylic acid, has been utilized in the synthesis of macrolide antibiotics and CCR5 antagonists for the treatment of HIV-1.[4][7][8] The conversion of this carboxylic acid to the carboxamide provides a readily accessible intermediate for inclusion in various drug discovery programs.[1]

Caption: Applications in drug discovery.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the precursor, 4,4-difluorocyclohexanecarboxylic acid, in DMSO-d6 shows a characteristic multiplet for the proton at the 1-position around 2.40 ppm, and multiplets for the ring protons between 1.59 and 2.02 ppm.[9] For the amide, one would expect to see similar signals for the ring protons, along with broad signals for the -NH2 protons.

-

¹³C NMR: The carbon spectrum will show the characteristic signals for the cyclohexane ring carbons, with the carbon bearing the fluorine atoms exhibiting a triplet due to C-F coupling. The carbonyl carbon will appear downfield.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the presence of the chemically equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorptions:

-

N-H stretch: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.

-

C=O stretch (Amide I band): A strong absorption around 1680-1630 cm⁻¹.

-

N-H bend (Amide II band): An absorption around 1640-1550 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition.[10] For this compound (C7H11F2NO), the expected monoisotopic mass is approximately 163.08087 Da.[3] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+NH4]⁺.[3] Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of the amide group and subsequent fragmentation of the difluorocyclohexane ring.[11]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[5][12] Based on the data for its precursor and related compounds, it may cause skin and eye irritation, as well as respiratory irritation.[1][12]

-

Handling: Avoid breathing dust, fumes, or spray.[5][12] Wash hands and any exposed skin thoroughly after handling.[12][13]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[5][6][12]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[5][13]

-

First Aid:

References

- Apollo Scientific. (2023, July 3). 4,4-Difluorocyclohexane-1-carboxylic acid.

- ChemicalBook. 4,4-Difluorocyclohexanecarboxylic acid synthesis.

- Pharmaffiliates. CAS No : 122665-97-8 | Product Name : 4,4-Difluorocyclohexanecarboxylic Acid.

- Synquest Labs. 4,4-Difluorocyclohexanecarboxylic acid.

- TCI Chemicals. (2025, January 9).

- Benchchem. This compound|CAS 927209-98-1.

- PubChem. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136.

- Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

- Ningbo Inno Pharmchem Co., Ltd. (2025, March 1).

- ECHEMI.

- Fisher Scientific.

- The Royal Society of Chemistry.

- Sigma-Aldrich. 4,4-Difluorocyclohexanone 97 22515-18-0.

- PubChemLite. This compound (C7H11F2NO).

- ChemicalBook. 4,4-DIFLUOROCYCLOHEXANONE(22515-18-0) 1H NMR spectrum.

- ChemicalBook. 4,4-Difluorocyclohexanecarboxaldehyde oxime CAS#: 1952348-03-6.

- ChemicalBook. 4,4-Difluorocyclohexanol CAS#: 22419-35-8.

- LibreTexts. Table of Characteristic IR Absorptions.

- ChemicalBook. (2025, October 14). 4,4-DIFLUOROCYCLOHEXANONE | 22515-18-0.

- MDPI.

- Oakwood Chemical. This compound.

- SpectraBase. 4,4-DIFLUOROCYCLOHEXANON-ETHYLENKETAL - Optional[19F NMR] - Chemical Shifts.

- PubChem. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- National Institutes of Health. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

- PubMed. (2024, August 6).

- PubMed.

- Cheméo. Chemical Properties of 4,4'-Difluorobenzophenone (CAS 345-92-6).

- ResearchGate. IR spectra (vertically offset)

- The Royal Society of Chemistry.

- National Institutes of Health. (2019, September 10). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing.

- PubMed.

- ChemicalBook. 4,4'-Difluorobenzhydrol(365-24-2) 1H NMR spectrum.

- ChemicalBook. (2019, November 22).

- YouTube. (2022, July 22).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. PubChemLite - this compound (C7H11F2NO) [pubchemlite.lcsb.uni.lu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4,4-Difluorocyclohexanecarboxamide from 4,4-Difluorocyclohexanecarboxylic Acid

Introduction: The Significance of Fluorinated Moieties in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating a candidate's pharmacokinetic and pharmacodynamic profile. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The 4,4-difluorocyclohexane motif, in particular, has garnered considerable attention as a bioisosteric replacement for carbonyl groups or gem-dimethyl functionalities, offering a means to enhance metabolic stability without significantly altering the molecular conformation. This guide provides a comprehensive technical overview of the synthesis of 4,4-Difluorocyclohexanecarboxamide, a key building block in the synthesis of various pharmaceutically active compounds, from its corresponding carboxylic acid precursor.

Strategic Approaches to Amide Bond Formation: A Mechanistic Perspective

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging transformation due to the formation of a stable and unreactive carboxylate-ammonium salt.[1] Consequently, the synthesis of this compound from 4,4-difluorocyclohexanecarboxylic acid necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia or an ammonia surrogate. This can be broadly achieved through two primary strategies: conversion to a highly reactive acyl intermediate or the use of in-situ coupling reagents.

Activation via Acyl Chloride Formation

A traditional and robust method for activating a carboxylic acid is its conversion to an acyl chloride.[2] This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]

Mechanism of Acyl Chloride Formation with Thionyl Chloride:

The reaction of 4,4-difluorocyclohexanecarboxylic acid with thionyl chloride proceeds through a nucleophilic attack of the carboxylic acid oxygen onto the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. Subsequent decomposition of the chlorosulfite intermediate yields the acyl chloride, sulfur dioxide, and hydrogen chloride.[4]

Figure 1: General workflow for the synthesis of this compound via an acyl chloride intermediate.

The resulting 4,4-difluorocyclohexanoyl chloride is a highly electrophilic species that readily reacts with ammonia to furnish the desired this compound.

In-Situ Activation with Coupling Reagents

Modern synthetic chemistry often favors the use of coupling reagents that facilitate amide bond formation in a one-pot procedure, avoiding the isolation of harsh acyl chloride intermediates.[5] These reagents activate the carboxylic acid in situ, generating a species susceptible to nucleophilic attack by an amine. Commonly employed coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][6]

Mechanism of EDC/HOBt Mediated Amidation:

In this system, the carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization if the carboxylic acid has a chiral center. The addition of HOBt mitigates this by reacting with the O-acylisourea to form an activated HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to the formation of the amide with minimal epimerization.[8][9]

Figure 2: One-pot synthesis of this compound using EDC and HOBt.

Mechanism of HATU Mediated Amidation:

HATU is a highly efficient coupling reagent that reacts with the carboxylate (formed in the presence of a non-nucleophilic base such as diisopropylethylamine, DIPEA) to generate a highly reactive O-acylisouronium salt, which rapidly converts to the even more reactive O-At ester. This activated ester then readily undergoes nucleophilic attack by the amine to yield the desired amide.[10][11]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. As with any chemical synthesis, appropriate personal protective equipment (PPE) should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis via Acyl Chloride Formation

This two-step procedure involves the initial formation of the acyl chloride followed by amidation.

Step 1: Synthesis of 4,4-Difluorocyclohexanoyl chloride

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4,4-Difluorocyclohexanecarboxylic acid | 1.0 | 164.15 | (e.g., 5.0 g) |

| Thionyl chloride (SOCl₂) | 2.0 | 118.97 | (e.g., 4.3 mL) |

| Dichloromethane (DCM), anhydrous | - | - | (e.g., 50 mL) |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4,4-difluorocyclohexanecarboxylic acid and anhydrous dichloromethane.

-

Slowly add thionyl chloride to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure. The crude 4,4-difluorocyclohexanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | Amount |

| 4,4-Difluorocyclohexanoyl chloride | 1.0 | (from Step 1) |

| Ammonium hydroxide (28-30% aq. solution) | Excess | (e.g., 50 mL) |

| Dichloromethane (DCM) | - | (e.g., 50 mL) |

Procedure:

-

Dissolve the crude 4,4-difluorocyclohexanoyl chloride in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add the ammonium hydroxide solution to the stirred acyl chloride solution. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling

This protocol offers a milder, one-pot alternative to the acyl chloride method.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4,4-Difluorocyclohexanecarboxylic acid | 1.0 | 164.15 | (e.g., 2.0 g) |

| EDC·HCl | 1.2 | 191.70 | (e.g., 2.8 g) |

| HOBt | 1.2 | 135.12 | (e.g., 1.97 g) |

| Ammonium chloride (NH₄Cl) | 1.5 | 53.49 | (e.g., 0.98 g) |

| Diisopropylethylamine (DIPEA) | 3.0 | 129.24 | (e.g., 6.4 mL) |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | (e.g., 40 mL) |

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4-difluorocyclohexanecarboxylic acid, EDC·HCl, HOBt, and ammonium chloride.

-

Add anhydrous N,N-dimethylformamide and cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropylethylamine to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

-

Incomplete conversion: If the reaction does not go to completion, consider increasing the reaction time or temperature (for the acyl chloride method). For coupling reactions, ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

-

Side reactions: In the acyl chloride method, prolonged heating or the use of a large excess of thionyl chloride can sometimes lead to side products. For coupling reactions, the formation of byproducts from the coupling reagents is common. The urea byproduct from EDC is often water-soluble, facilitating its removal during aqueous workup.[5]

-

Purification: this compound is a solid at room temperature. Recrystallization is often an effective purification method. If chromatographic purification is necessary, a solvent system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

-

Safety: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[4] It should be handled with extreme care in a fume hood. Coupling reagents can be sensitizers and should be handled with appropriate care.

Conclusion

The synthesis of this compound from its carboxylic acid precursor is a critical transformation for the development of novel therapeutics. This guide has outlined two robust and reliable synthetic strategies: the traditional acyl chloride method and the more contemporary one-pot coupling reagent approach. The choice of method will depend on the scale of the synthesis, the available reagents, and the sensitivity of other functional groups in the molecule. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently access this valuable fluorinated building block for their drug discovery programs.

References

- European Patent Office. (n.d.). EP1985603A1 - Process for preparing difluorocyclohexanoic acid derivatives. Google Patents.

- Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

- Google Patents. (n.d.). DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. Retrieved from [Link]

-

YouTube. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]

-

ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iajpr.com [iajpr.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluorocyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 4,4-Difluorocyclohexanecarboxamide. As a valuable building block in medicinal chemistry, understanding its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is paramount for its application in drug discovery and development. This document synthesizes theoretical principles with practical insights to offer a comprehensive spectroscopic profile of the title compound, including detailed experimental protocols and data interpretation.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, serves as a bioisostere for a carbonyl group or a hydroxylated carbon center, offering a unique combination of steric and electronic properties. This compound is a versatile intermediate that incorporates this valuable difluorinated cyclohexane scaffold, making it a key component in the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic analysis is the cornerstone of ensuring the identity and purity of such intermediates, thereby guaranteeing the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) can be used.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR:

-

Pulse sequence: Standard proton-decoupled pulse experiment.

-

Spectral width: ~220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Spectral width: ~100 ppm.

-

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexane ring and the amide group. The presence of the two fluorine atoms at the C4 position will significantly influence the chemical shifts and coupling patterns of the adjacent protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | 2.1-2.3 | m | - |

| H2, H6 (axial & equatorial) | 1.6-2.0 | m | - |

| H3, H5 (axial & equatorial) | 1.9-2.2 | m (tt) | J(H,F) ≈ 5-15, J(H,H) |

| -NH₂ | 5.5-6.5 | br s | - |

Interpretation:

-

The methine proton at C1 (H1) , being adjacent to the electron-withdrawing carboxamide group, will be deshielded and appear as a multiplet.

-

The protons on C2 and C6 will appear as complex multiplets due to coupling with H1 and the geminal protons.

-

The protons on C3 and C5 are diastereotopic and will be the most affected by the gem-difluoro group. They are expected to appear as a complex multiplet, likely a triplet of triplets, due to geminal, vicinal, and H-F couplings.

-

The amide protons (-NH₂) will appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule. The carbon atom bearing the two fluorine atoms (C4) will exhibit a characteristic triplet due to one-bond C-F coupling.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) |

| C=O | 175-178 | t (small) | ~1-3 |

| C1 | 40-45 | t (small) | ~2-4 |

| C2, C6 | 25-30 | t (small) | ~3-5 |

| C3, C5 | 30-35 | t | ~20-25 |

| C4 | 120-125 | t | ~235-250 |

Interpretation:

-

The carbonyl carbon (C=O) will be the most downfield signal.

-

C1 will be deshielded due to the attached carboxamide group.

-

C4 , the carbon directly bonded to the two fluorine atoms, will show a large one-bond C-F coupling constant (¹JCF) and will appear as a triplet. Its chemical shift will be significantly downfield due to the strong deshielding effect of the fluorine atoms.[1][2]

-

The carbons adjacent to the difluorinated center (C3 and C5 ) will also show coupling to the fluorine atoms (²JCF), resulting in triplets with smaller coupling constants.[3]

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. In this compound, the two fluorine atoms are diastereotopic and are expected to show distinct chemical shifts if the ring conformation is locked. However, due to rapid chair-chair interconversion at room temperature, they may appear as a single signal or a complex multiplet.

Predicted ¹⁹F NMR Data:

-

Chemical Shift (δ, ppm): -90 to -110 (relative to CFCl₃).

-

Multiplicity: The signal will likely be a multiplet due to coupling with the neighboring protons on C3 and C5.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial to resolve the complex multiplets arising from proton-proton and proton-fluorine couplings. Proton decoupling in ¹³C and ¹⁹F NMR simplifies the spectra and enhances signal-to-noise by collapsing the multiplets into singlets (or triplets in the case of C-F coupling).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the distinct vibrations of the primary amide and the C-F bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Interpretation of the IR Spectrum

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3350 & 3180 | N-H stretching (asymmetric & symmetric) | Medium |

| 2940 & 2860 | C-H stretching (cyclohexane) | Strong |

| ~1660 | C=O stretching (Amide I band) | Strong |

| ~1620 | N-H bending (Amide II band) | Medium |

| 1050-1250 | C-F stretching | Strong |

Analysis:

-

The two bands for N-H stretching are characteristic of a primary amide.[4][5]

-

The strong absorption around 1660 cm⁻¹ is the Amide I band , primarily due to the C=O stretching vibration.[6]

-

The band around 1620 cm⁻¹ is the Amide II band , which arises from N-H bending.[6]

-

The presence of strong absorption bands in the 1050-1250 cm⁻¹ region is indicative of the C-F stretching vibrations of the gem-difluoro group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that will likely yield the protonated molecular ion as the base peak. EI will result in more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.

Predicted Mass Spectrum and Fragmentation Pathways

Molecular Ion:

-

The nominal molecular weight of C₇H₁₁F₂NO is 163.17 g/mol .

-

In ESI-MS, the protonated molecule [M+H]⁺ at m/z 164.09 will be prominent.

-

In EI-MS, the molecular ion peak [M]⁺˙ at m/z 163 is expected, although it may be of low intensity.

Key Fragmentation Pathways: The fragmentation of this compound is expected to be dominated by cleavages adjacent to the functional groups.

-

α-Cleavage: The most common fragmentation for primary amides is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ring, leading to the formation of the [CONH₂]⁺ ion at m/z 44 .[7][8]

-

Loss of Amide Group: Cleavage of the C1-C(O) bond can result in the loss of the carboxamide group as a radical, leading to a [C₆H₈F₂]⁺˙ fragment at m/z 118 .

-

Ring Fragmentation: The cyclohexane ring can undergo fragmentation, potentially with the loss of small neutral molecules like ethylene or HF.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework for acquiring and interpreting the spectral data, enabling researchers to confidently verify the structure and purity of this important synthetic intermediate. The predicted data and interpretations herein are based on established spectroscopic principles and data from analogous structures, offering a reliable reference for laboratory practice.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Pinto, D. C. G. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21337-21346. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

- Stewart, J. E. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. The Journal of Chemical Physics, 30(5), 1259-1265.

-

Pinto, D. C. G. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21337-21346. [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

SpectraBase. Cyclohexanecarboxamide, N,N-dibutyl-. [Link]

-

Química Organica.org. IR Spectrum: Amides. [Link]

-

Semantic Scholar. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)- cyclohexanecarboxamide Derivatives: The Crystal Structure. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-N-(Arylcarbamot-G%C3%BCl-Y%C4%B1ld%C4%B1r%C4%B1m/9d8c03e6b7e8d5f3f2d1e1c9e8a1a3b1e5c0e1a4]([Link]

-

The Royal Society of Chemistry. (Date not available). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

ResearchGate. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link]

-

PubChem. Cyclohexanecarboxamide. [Link]

-

Semantic Scholar. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link]

-

NIST WebBook. Cyclohexanecarboxamide. [Link]

-

NIST WebBook. Cyclohexanecarboxamide. [Link]

-

ResearchGate. Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

SpectraBase. Cyclohexanecarboxamide, N-(2'-iodophenyl)-. [Link]

-

Modgraph. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST WebBook. Cyclohexanecarboxamide. [Link]

-

PubChem. N-Phenylcyclohexanecarboxamide. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Thieme. (Date not available). 13C NMR Spectroscopy. [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. IR Spectrum: Amides [quimicaorganica.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: The Role of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 4,4-Difluorocyclohexanecarboxamide

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often employed to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. This compound stands as a valuable chemical intermediate in this domain.[1] Its gem-difluoro group on a cyclohexane ring introduces a rigidified, polar element that can significantly influence a molecule's conformational preference and metabolic fate.[1] As a precursor for active pharmaceutical ingredients (APIs), a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic; it is a critical prerequisite for successful drug development, formulation, and manufacturing.[2][3]

This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure data integrity and regulatory compliance.

Part 1: Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug candidate's bioavailability and developability.[2] It dictates how efficiently a compound dissolves in physiological fluids for absorption and influences the choice of formulation and delivery systems.[4][5] For a compound like this compound, assessing solubility in both aqueous and organic media is essential. We will explore two key types of solubility: thermodynamic and kinetic.

The Duality of Solubility: Thermodynamic vs. Kinetic

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[4] It is a state function, independent of time, and is the gold-standard measurement for formulation development.[6] The shake-flask method is the most reliable approach for its determination.[6]

Kinetic solubility , in contrast, measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when introduced into an aqueous medium.[4][7] This high-throughput screening method is invaluable during early drug discovery for ranking and prioritizing compounds, though it often overestimates the true thermodynamic solubility.[4][7]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive standard for measuring thermodynamic solubility.[6] The causality behind this choice lies in its direct measurement of the equilibrium state between the solid and dissolved forms of the compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test media (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, various organic solvents). The excess solid is crucial to ensure that equilibrium is reached and maintained.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5] Periodic sampling can be performed to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced.[7] Centrifugation at high speed followed by careful collection of the supernatant is a common and effective method. Filtration may also be used, but one must account for potential adsorption of the compound to the filter material.[7]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Experimental Protocol: Kinetic Solubility by Nephelometry

Laser nephelometry provides a rapid and automated assessment of kinetic solubility by measuring light scattering from precipitated particles.[2] This method is ideal for early-stage screening where compound availability is limited.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, dispense the aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution into the aqueous buffer to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.

-

Precipitation Measurement: Immediately place the plate into a nephelometer. The instrument will measure the amount of scattered light at 90 degrees as a function of compound concentration.[2]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear interpretation.

| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | 25 | Data to be determined experimentally |

| PBS (pH 7.4) | 37 | Data to be determined experimentally |

| 0.1 N HCl | 37 | Data to be determined experimentally |

| Methanol | 25 | Data to be determined experimentally |

| Acetonitrile | 25 | Data to be determined experimentally |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Part 2: Rigorous Stability Profiling

Stability testing is a mandatory component of drug development, providing critical evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] The primary goal is to identify potential degradation products and establish a shelf-life.[3][9]

Foundational Principles: Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[3][10] The purpose is multi-faceted:

-

Identify Degradation Pathways: To understand the likely degradation products that could form under normal storage conditions.[10][11]

-

Elucidate Degradant Structures: To isolate and characterize impurities.[10]

-

Develop Stability-Indicating Methods: To create and validate an analytical method that can accurately separate and quantify the intact API from all its degradation products.[12][13][14] This is a core requirement of the International Council for Harmonisation (ICH) guidelines.[15][16]

Given its chemical structure, this compound contains an amide bond, which is known to be susceptible to hydrolysis under acidic and basic conditions.[11][17][18]

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A (R2) guidelines.[15] The goal is to achieve 5-20% degradation of the active substance.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl to the sample solution. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Add 0.1 N NaOH to the sample solution. Maintain at room temperature or slightly elevated temperature, monitoring closely as amide hydrolysis can be rapid. Neutralize with 0.1 N HCl.

-

Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature and protect from light for up to 24 hours.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 105°C) for a specified duration.

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, ensuring exposure to both cool white fluorescent and near-UV light. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze all samples using a stability-indicating HPLC method. A diode-array detector (DAD) or photodiode-array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[13][19]

Methodology:

-

Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18). Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using different buffers (e.g., phosphate, acetate). The goal is to find conditions that provide good retention and peak shape for the parent compound.

-

Method Optimization with Stressed Samples: Inject a composite sample containing the parent compound and aliquots from all forced degradation studies. The primary objective is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Gradient Elution: Employ a gradient elution program to resolve both early-eluting polar degradants and late-eluting non-polar degradants in a single run.[12]

-

Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. A DAD/PDA detector is highly recommended to check for co-elution and compare UV spectra of degradant peaks.

-

Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp | % Degradation | Number of Degradants | Observations |

| 0.1 N HCl | 24h @ 80°C | Data to be determined | Data to be determined | e.g., Major degradant at RRT 0.85 |

| 0.1 N NaOH | 8h @ 60°C | Data to be determined | Data to be determined | e.g., Rapid degradation observed |

| 30% H₂O₂ | 24h @ RT | Data to be determined | Data to be determined | e.g., Minor degradation |

| Thermal (Solid) | 48h @ 105°C | Data to be determined | Data to be determined | e.g., No significant degradation |

| Photolytic (Solution) | ICH Q1B | Data to be determined | Data to be determined | e.g., Compound is photostable |

| RRT = Relative Retention Time |

Visualization: Stability Assessment Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. rheolution.com [rheolution.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labinsights.nl [labinsights.nl]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijpsr.com [ijpsr.com]

- 14. irjpms.com [irjpms.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

The Emergence of a Fluorinated Workhorse: A Technical Guide to the Discovery and History of 4,4-Difluorocyclohexanecarboxamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1] Within this context, the 4,4-difluorocyclohexane moiety has emerged as a particularly valuable scaffold. This guide provides a comprehensive technical overview of the discovery, history, and synthetic methodologies for a key derivative of this scaffold: 4,4-Difluorocyclohexanecarboxamide. While the precise moment of its first synthesis is not memorialized in a singular "discovery" paper, its history is intrinsically linked to the broader development of fluorination techniques and the increasing demand for robust, conformationally restricted building blocks in drug discovery programs.

Early Developments and the Rise of the 4,4-Difluorocyclohexane Scaffold

The journey to this compound begins with its parent scaffold. Early industrial interest in 4,4-difluorocyclohexane derivatives is evident in patent literature from the 1990s, which describes their application in liquid crystal mixtures.[2] This initial exploration outside the pharmaceutical realm underscored the unique properties imparted by the gem-difluoro group on a cyclic system.

The true significance of this scaffold in the life sciences became apparent with the recognition of its potential to enhance the pharmacological profiles of bioactive molecules. The direct precursor to the title compound, 4,4-Difluorocyclohexanecarboxylic acid, gained prominence as a key intermediate in the synthesis of complex molecules, including macrolide antibiotics.[3][4][5] This application signaled the utility of the 4,4-difluorocyclohexyl group as a bioisosteric replacement for other cyclic systems, offering improved metabolic stability without drastically altering the molecular conformation required for biological activity.

The gem-difluorination at the 4-position of the cyclohexane ring introduces a permanent dipole and can influence the puckering of the ring, leading to a more defined conformational preference. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the C-F bonds are highly resistant to metabolic oxidation, a common pathway for drug deactivation.[6]

Synthesis of the Core Intermediate: 4,4-Difluorocyclohexanecarboxylic Acid

The synthesis of this compound is predicated on the efficient preparation of its carboxylic acid precursor. A common and effective route involves the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.

Experimental Protocol: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate[7]

Objective: To synthesize 4,4-Difluorocyclohexanecarboxylic acid from its ethyl ester.

Materials:

-

Ethyl 4,4-difluorocyclohexanecarboxylate

-

Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in THF (approx. 6 mL per mmol of ester).

-

Add deionized water to the solution (approx. 3 mL per mmol of ester).

-

To the vigorously stirred biphasic mixture, add lithium hydroxide monohydrate (5.0 eq).

-

Continue stirring the reaction mixture at room temperature overnight.

-

Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

-

Carefully adjust the pH of the aqueous layer to approximately 4 by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer one additional time with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4,4-Difluorocyclohexanecarboxylic acid as a white solid.

| Reactant | Product | Yield |

| Ethyl 4,4-difluorocyclohexanecarboxylate | 4,4-Difluorocyclohexanecarboxylic acid | ~97% |

Diagram of Synthetic Workflow:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

The Final Step: Amidation to this compound

The conversion of a carboxylic acid to a primary carboxamide is a fundamental and robust transformation in organic synthesis. While the first documented synthesis of this compound is not explicitly detailed in a standalone publication, its preparation follows well-established amidation protocols widely employed in medicinal chemistry. The necessity for this building block likely arose from a drug discovery program where the carboxamide functionality was desired for its hydrogen bonding capabilities and metabolic stability.

General Experimental Protocol: Amidation of 4,4-Difluorocyclohexanecarboxylic Acid

Objective: To synthesize this compound from 4,4-Difluorocyclohexanecarboxylic acid.

Method 1: Thionyl Chloride Route

Materials:

-

4,4-Difluorocyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH) solution

Procedure:

-

To a solution of 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq) in dry dichloromethane, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours or until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in a fresh portion of dry dichloromethane and cool to 0 °C.

-

Slowly add an excess of concentrated ammonium hydroxide solution.

-

Stir the reaction mixture vigorously for 1-2 hours at room temperature.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Method 2: Peptide Coupling Reagent Route

Materials:

-

4,4-Difluorocyclohexanecarboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

-

Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine or diisopropylethylamine)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Add ammonium chloride (1.5 eq) followed by the dropwise addition of triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization if necessary.

Diagram of Amidation Workflow:

Caption: Two common synthetic routes for amidation.

Application in Drug Discovery: A Case Study of a PARP-1 Inhibitor

The utility of the 4,4-difluorocyclohexyl moiety is exemplified in the discovery of NMS-P118, a potent and selective PARP-1 (Poly(ADP-ribose) polymerase-1) inhibitor.[7] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in oncology. In the development of NMS-P118, the 4,4-difluorocyclohexyl group was incorporated to enhance the drug-like properties of the molecule. This strategic inclusion likely contributed to the compound's excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles, leading to high efficacy in vivo.[7] The carboxamide functional group, while not present in the final NMS-P118 molecule, represents a key synthetic handle that can be used to link the fluorinated cyclohexane ring to other parts of a larger molecule, as demonstrated in the synthesis of various IL-17 modulators.[8]

Conclusion: An Enduring Building Block in Medicinal Chemistry

The history of this compound is not one of a singular, celebrated discovery, but rather a testament to the incremental and rational progress of medicinal chemistry. Its emergence is a direct consequence of the development of practical fluorination methods and the growing appreciation for the role of fluorinated scaffolds in modern drug design. As a robust and versatile building block, it offers a pre-packaged solution for introducing metabolic stability and conformational constraint. The straightforward and high-yielding synthetic routes to this compound, from readily available precursors, ensure its continued and widespread use by researchers and scientists in the pursuit of novel therapeutics. The principles of scientific integrity and logical design that led to its adoption as a valuable tool in drug discovery will undoubtedly continue to drive innovation in the field.

References

-

Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

- Difluorocyclohexyl derivatives as il-17 modulators.

- Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.

- Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

-

Structure-intrinsic activity relationship studies in the group of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives; new, potent 5-HT1A receptor agents with anxiolytic. PubMed. [Link]

-

This compound. Oakwood Chemical. [Link]

-

4,4-Difluorocyclohexanecarboxylic Acid: Comprehensive Overview and Applications. InnoPharmChem. [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures - Google Patents [patents.google.com]

- 3. 4,4-Difluorocyclohexanecarboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. nbinno.com [nbinno.com]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]

Whitepaper: The Strategic Role of the gem-Difluoro Group in 4,4-Difluorocyclohexanecarboxamide for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic profiles.[1][2] Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group, particularly within a cyclic scaffold like cyclohexane, has emerged as a uniquely powerful tool.[3][4] This technical guide provides an in-depth analysis of the role of the gem-difluoro group in 4,4-Difluorocyclohexanecarboxamide, a versatile building block in drug discovery.[5] We will explore its impact on physicochemical properties, conformational behavior, and metabolic stability. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of why this moiety is a critical component in the design of next-generation therapeutics.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into small molecules can profoundly influence their acidity, lipophilicity, conformational preferences, and metabolic stability.[1] These modulations often lead to improved pharmacokinetic (PK) and pharmacodynamic (PD) properties, including greater target selectivity and resistance to metabolic degradation.[1] The gem-difluoromethylene (CF₂) group is particularly noteworthy as it can serve as a bioisostere for other common functionalities such as a carbonyl group, an ether oxygen, or even a gem-dimethyl group, while imparting unique electronic and steric characteristics.[6][7] The 4,4-difluorocyclohexane scaffold provides a rigidified, fluorinated framework that has found application in marketed drugs, where it was introduced to enhance potency, improve metabolic stability, or reduce lipophilicity.[8][9]

Core Physicochemical Impact of the gem-Difluoro Group

The replacement of two hydrogens with fluorine atoms at the C4 position of the cyclohexanecarboxamide ring is not a trivial substitution. It initiates a cascade of electronic and steric effects that are fundamental to its utility in drug design.

Modulation of Acidity (pKa) and Lipophilicity (LogP)

The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework of the cyclohexane ring. This effect, though attenuated by distance, influences the acidity of the carboxamide N-H proton and the basicity of the amide carbonyl. While the impact on the distant amide is modest, in related functionalized cycloalkanes such as carboxylic acids and amines, gem-difluorination predictably decreases pKa values.[10][11]

The effect on lipophilicity (LogP) is more complex and context-dependent.[10][11][12] While fluorine is highly electronegative, the replacement of two C-H bonds with two C-F bonds can either increase or decrease LogP. This outcome depends on the overall molecular topology and the relative orientation of the C-F bonds with neighboring C-H bonds, which can alter the molecule's hydration shell and surface polarity.[10] In many cases, strategic fluorination can decrease lipophilicity, a desirable outcome for mitigating off-target effects and improving solubility.[8]

The following diagram illustrates the primary effects stemming from the introduction of the CF₂ group.

Caption: Key physicochemical and pharmacokinetic consequences of gem-difluorination.

Comparative Physicochemical Properties

The table below summarizes the anticipated shifts in key drug-like properties when transitioning from a standard cyclohexanecarboxamide to its 4,4-difluoro analog.

| Property | Cyclohexanecarboxamide (Parent) | This compound | Rationale & Impact |

| Metabolic Stability | Susceptible to oxidation at C4 | Significantly enhanced | The C-F bond is exceptionally strong and not susceptible to enzymatic oxidation by Cytochrome P450 enzymes, blocking a common site of metabolism.[1][13][14] |

| pKa (Amide N-H) | ~17 | Slightly Lower (~16.5-16.8) | The strong inductive effect of the two fluorine atoms withdraws electron density, making the N-H proton slightly more acidic.[11] |

| Lipophilicity (LogP) | Variable (baseline) | Context-dependent (often lower) | Can decrease lipophilicity by altering surface polarity, which is often beneficial for optimizing ADME properties.[8][10] |

| Conformation | Dynamic chair-chair interconversion | Prefers chair conformation with C-F bonds influencing axial/equatorial preference | The bulky, electronegative fluorine atoms can influence the conformational equilibrium of the cyclohexane ring, providing a more rigid scaffold for presentation to a biological target.[15][16] |

Conformational Control and Bioisosterism

The cyclohexane ring is not static; it exists in a dynamic equilibrium of chair and boat conformations. The introduction of the gem-difluoro group significantly influences this equilibrium. The steric bulk and the highly polar C-F bonds can lock the ring into a preferred chair conformation. This "rigidification" reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity.[17]

Furthermore, the CF₂ group in this compound acts as a valuable bioisostere. It can mimic the steric profile of a gem-dimethyl group or the polar nature of a ketone, but with superior metabolic stability. This allows medicinal chemists to replace metabolically liable groups while retaining or even improving target engagement.[6][18]

The diagram below illustrates how the gem-difluoro cyclohexane core can act as a bioisosteric replacement for other common chemical motifs in drug design.

Caption: Bioisosteric mimicry enabled by the gem-difluoro cyclohexane scaffold.

Synthesis and Experimental Protocols

The utility of this compound is underpinned by accessible synthetic routes. The primary precursor, 4,4-difluorocyclohexanecarboxylic acid, can be synthesized from its keto-ester precursor, followed by standard amidation.

Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol is adapted from established literature procedures for the hydrolysis of the corresponding ethyl ester.[19] The ethyl ester itself is typically prepared via deoxofluorination of ethyl 4-oxocyclohexanecarboxylate using reagents like diethylaminosulfur trifluoride (DAST).[16][20]

Step 1: Saponification of Ethyl 4,4-Difluorocyclohexanecarboxylate [19]

-

Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight (approx. 16-18 hours).

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the mixture with ethyl acetate (EtOAc).

-

Acidify the aqueous layer to pH 4 by the dropwise addition of 1 M hydrochloric acid (HCl).

-

Separate the organic and aqueous layers in a separatory funnel.

-

Extract the aqueous layer one additional time with EtOAc.

-

Combine all organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid. The reported yield for this step is typically high (e.g., 97%).[19]

Protocol: Amidation to form this compound

This is a general procedure using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add a source of ammonia, such as a solution of ammonia in dioxane (e.g., 0.5 M), or ammonium chloride (NH₄Cl) (1.2 eq) with additional base, to the activated acid mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a framework for assessing the primary advantage of the gem-difluoro group: resistance to metabolic degradation.

-

Preparation: Prepare stock solutions of the test compound (this compound) and a control compound (e.g., the non-fluorinated analog) in DMSO.

-

Incubation Mixture: In a microcentrifuge tube on ice, combine a phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and pooled human liver microsomes (HLM, final concentration typically 0.5 mg/mL).

-

Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Calculation: The intrinsic clearance (Cl_int) and half-life (t½) are calculated from the slope of the natural log of the percent remaining compound versus time. A longer half-life for the fluorinated compound compared to its non-fluorinated counterpart validates the enhanced metabolic stability.[11][21]

Conclusion and Future Outlook